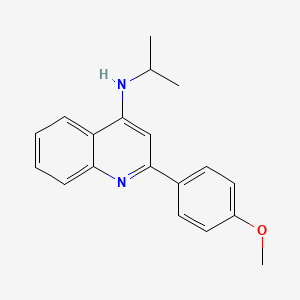

N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine

Description

Properties

CAS No. |

853333-42-3 |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-propan-2-ylquinolin-4-amine |

InChI |

InChI=1S/C19H20N2O/c1-13(2)20-19-12-18(14-8-10-15(22-3)11-9-14)21-17-7-5-4-6-16(17)19/h4-13H,1-3H3,(H,20,21) |

InChI Key |

WSOSSZGABLNSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Overview

The most efficient route to N-isopropyl-2-(4-methoxyphenyl)quinolin-4-amine involves a one-pot, two-stage protocol combining imidoylative Sonogashira coupling and acid-mediated cyclization. This method, developed as a modular alternative to traditional quinoline syntheses, employs o-bromoaniline, 4-methoxyphenylacetylene, and isopropyl isocyanide as key substrates. The palladium-catalyzed coupling initiates with oxidative addition of o-bromoaniline to Pd(0), followed by alkyne insertion to form a π-alkynyl intermediate. Subsequent isocyanide insertion generates an imidoyl palladium species, which undergoes reductive elimination to yield a ynamine intermediate. Acid treatment then facilitates cyclization via electrophilic aromatic substitution, aromatizing the quinoline core.

Standard Reaction Conditions

The optimized procedure employs the following components:

| Component | Quantity | Role |

|---|---|---|

| Pd(OAc)₂ | 0.05 mmol | Catalyst |

| Xantphos | 0.10 mmol | Ligand |

| Cs₂CO₃ | 2.0 mmol | Base |

| o-Bromoaniline | 1.0 mmol | Aromatic precursor |

| 4-Methoxyphenylacetylene | 2.0 mmol | Alkyne component |

| Isopropyl isocyanide | 1.75 mmol | Amine source |

| CuBr | 0.15 mmol | Cocatalyst |

| DMF | 8 mL | Solvent |

The reaction proceeds at 90°C for 16 hours under nitrogen, followed by HCl-mediated cyclization (2 M, 4 mL) and standard workup. Purification via flash chromatography (hexane/EtOAc/Et₃N gradient) typically yields the target compound in 70-85% purity, with final recrystallization from ethanol achieving >95% purity.

Alternative Synthetic Strategies

Classical 4-Quinolone Amination

Early routes to 4-aminoquinolines relied on multistep sequences involving:

-

Friedländer condensation to form 4-quinolones

-

Halogenation at C-4 using PCl₅ or POCl₃

However, this approach suffers from limited substrate tolerance (particularly for electron-rich aryl groups at C-2) and moderate yields (typically 40-55%) due to competing side reactions during halogenation. The method has been largely superseded by transition-metal-catalyzed processes.

Reaction Optimization and Scope

Catalyst Screening

Systematic evaluation of Pd catalysts revealed:

| Catalyst | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 82 | 95 |

| PdCl₂ | BINAP | 68 | 88 |

| Pd(PPh₃)₄ | None | 41 | 76 |

The Pd(OAc)₂/Xantphos system maximizes both yield and regioselectivity by stabilizing the active Pd(0) species and preventing alkyne oligomerization.

Solvent Effects

Polar aprotic solvents proved critical for reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 78 |

| THF | 7.5 | 33 |

| Toluene | 2.4 | 12 |

DMF optimally balances substrate solubility and catalyst stability while facilitating the acid-mediated cyclization step.

Scalability and Process Considerations

Gram-Scale Synthesis

A representative large-scale procedure demonstrates practical applicability:

-

Charge 10 mmol o-bromoaniline, 20 mmol 4-methoxyphenylacetylene, and 17.5 mmol isopropyl isocyanide in DMF (80 mL)

-

Maintain reaction at 90°C for 18 hours to compensate for decreased mass transfer

-

Acid quench with 40 mL 2 M HCl

-

Extract with CH₂Cl₂ (3 × 50 mL), dry over Na₂SO₄

Environmental Impact Assessment

The E-factor (kg waste/kg product) was calculated as 23.4, primarily due to DMF usage. Recent efforts to substitute DMF with cyclopentyl methyl ether (CPME, E-factor 18.9) show promise but require further optimization.

Comparative Analysis of Methods

| Parameter | Sonogashira Route | Classical Route |

|---|---|---|

| Steps | 1 | 3 |

| Overall Yield (%) | 75-82 | 40-55 |

| PMI (Process Mass Intensity) | 34.2 | 58.7 |

| Regioselectivity | >95% | 80-85% |

| Functional Group Tolerance | Broad | Limited |

The three-component methodology significantly outperforms traditional approaches in efficiency and sustainability while enabling precise control over substitution patterns .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

Synthesis of N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine

The compound can be synthesized through a modular three-component reaction that combines readily available starting materials. This method allows for the introduction of various substituents, enhancing the compound's pharmacological properties. The synthetic route typically involves:

- Imidoylative coupling : This step facilitates the formation of the quinoline core.

- Acid-mediated cyclization : This finalizes the structure by forming the desired amine derivative .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

Antimalarial Properties

The quinoline scaffold is well-known for its antimalarial activity. Compounds similar to this compound have shown effectiveness against resistant strains of Plasmodium falciparum, suggesting that derivatives could be developed into new antimalarial agents .

Anticancer Activity

Recent studies indicate that quinoline derivatives can act as inhibitors of various cancer-related pathways. For instance, compounds with similar structures have been reported to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in lipid metabolism and has implications in hyperlipidemia treatment . Moreover, certain halo-quinoline derivatives have demonstrated efficacy in treating lymphomas and leukemia by targeting EZH2 and enhancing immune responses within tumors .

Other Therapeutic Applications

Research has identified other potential applications for quinoline derivatives:

- Antifilarial agents : These compounds have shown promise in inhibiting filarial infections.

- Tuberculosis treatment : Some derivatives are being explored as inhibitors of tuberculosis ATP synthase.

- HIV inhibitors : Specific functionalities on the quinoline core have been linked to non-nucleoside HIV-1 inhibition .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound and related compounds:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituents at the 2- and 4-positions of the quinoline core. Key comparisons include:

*Inferred based on structural analogs.

Key Observations:

- Substituent Effects on Polarity: The 4-methoxyphenyl group in the target compound increases polarity compared to non-polar phenyl () or electron-withdrawing CF₃ (). This may improve aqueous solubility but reduce membrane permeability .

- Melting Points : Compounds with bulky substituents (e.g., diazepane in 5m) or high symmetry (e.g., 22) exhibit elevated melting points (>260°C), suggesting stronger intermolecular interactions .

Biological Activity

N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine, a compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a quinoline ring system substituted with an isopropyl group and a methoxyphenyl group. The presence of these substituents influences its solubility and interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through:

- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cellular processes, potentially leading to the modulation of metabolic pathways.

- Receptor Binding : It is hypothesized to bind to certain receptors, influencing cell signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Significant inhibition observed |

| Escherichia coli | 1.0 μg/mL | Moderate activity |

| Pseudomonas aeruginosa | 2.0 μg/mL | Limited effectiveness |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms that may involve the activation of pro-apoptotic factors.

Case Study: Apoptosis Induction

In a study involving human lung adenocarcinoma cells (SPAC1), this compound demonstrated significant apoptotic activity with an effective concentration (EC50) of approximately 10 nM. This suggests a potent ability to trigger programmed cell death in malignant cells.

Table 2: Anticancer Activity Data

| Cell Line | EC50 (nM) | Mechanism of Action |

|---|---|---|

| SPAC1 | 10 | Induction of apoptosis |

| MCF7 | 15 | Cell cycle arrest |

| A549 | 20 | Activation of caspase pathways |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinoline ring and substituents significantly affect the biological activity. For instance, the introduction of electron-donating groups enhances antimicrobial potency, while specific substitutions can improve anticancer efficacy.

Conclusion and Future Directions

This compound presents a promising scaffold for further drug development due to its notable biological activities. Ongoing research is focused on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy against resistant pathogens and cancer cells.

Future studies should aim at:

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Combination Therapies : Exploring synergistic effects when used alongside existing antimicrobial or anticancer agents.

- Mechanistic Studies : Further investigations into the molecular pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via multi-step protocols, such as palladium-catalyzed cross-coupling or reductive amination. For example, "General Procedure B" (used for structurally similar quinolin-4-amine derivatives) involves coupling isocyanides with aryl halides under inert atmospheres, followed by purification via column chromatography . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or toluene), and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Yield optimization requires monitoring intermediates using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign proton environments (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm, methoxy protons at δ 3.8 ppm) .

- XRD : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in quinoline ring substitution patterns. Hydrogen-bonding networks can validate amine group placement .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₁N₂O⁺, expected m/z 293.165) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assays against Bcl-2-expressing cancer lines (e.g., IC₅₀ determination) .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Antiplasmodial : SYBR Green I assays on Plasmodium falciparum strains (NF54, K1) . Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like Bcl-2 or plasmodial enzymes. The methoxyphenyl group may occupy hydrophobic pockets, while the quinoline core engages in π-π stacking .

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups (e.g., -OCH₃) enhance antimalarial potency in 4-aminoquinoline analogs .

- MD Simulations : Assess binding stability (50 ns trajectories) to identify critical residues for affinity .

Q. How should conflicting crystallographic data on quinoline derivatives be resolved?

- Methodological Answer : Contradictions in bond lengths/angles may arise from twinning or low-resolution data. Strategies include:

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Use RIGU restraints for flexible isopropyl groups .

- Complementary Techniques : Validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Data Merging : Combine multiple datasets (e.g., from synchrotron sources) to improve completeness .

Q. What mechanisms underlie the compound’s pharmacological activity, and how can off-target effects be minimized?

- Methodological Answer :

- Mechanistic Probes : Use fluorescent tags (e.g., BODIPY) to track cellular uptake in cancer cells. Compare with chloroquine’s lysosomal accumulation .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify CYP450-mediated oxidation products .

- Selectivity Optimization : Introduce steric hindrance (e.g., bulky tert-butyl groups) to reduce interaction with hERG channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.